3-[(3-chlorobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole
Overview
Description
Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are used in various fields due to their diverse biological activities. The compound you’re asking about seems to be a derivative of triazole, with additional functional groups attached to it .
Synthesis Analysis
Triazoles can be synthesized through several methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles . The process involves the reaction of an azide and a terminal alkyne, catalyzed by copper(I) .Molecular Structure Analysis
The triazole ring is planar and aromatic, which contributes to its stability . The presence of three nitrogen atoms in the ring can participate in hydrogen bonding, influencing its physical and chemical properties .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites. They can act as ligands in coordination chemistry, form covalent bonds with various electrophiles, or undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Triazoles are generally stable compounds. Their physical and chemical properties can vary widely depending on the substituents attached to the triazole ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-13-6-3-4-9-16(13)23-11-17-20-21-18(22(17)2)24-12-14-7-5-8-15(19)10-14/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPQFXYDPVDEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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